N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Beta-glucuronidase inhibition Drug-induced diarrhea attenuation Chemotherapy adjuvant

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896289-79-5) is a synthetic small molecule featuring a 5-oxopyrrolidine (γ‑lactam) core, an N‑1-(3‑fluorophenyl) substituent, and a 3‑nitrobenzamide side chain. With a molecular formula of C₁₇H₁₄FN₃O₄ and a molecular weight of 343.31 g/mol, the compound belongs to the broader class of nitrobenzamide-functionalized pyrrolidinones that have been investigated for enzyme inhibition and receptor-binding applications.

Molecular Formula C17H14FN3O4
Molecular Weight 343.314
CAS No. 896289-79-5
Cat. No. B2811685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
CAS896289-79-5
Molecular FormulaC17H14FN3O4
Molecular Weight343.314
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14FN3O4/c18-12-4-2-5-14(8-12)20-10-13(9-16(20)22)19-17(23)11-3-1-6-15(7-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
InChIKeyHLKDWBRZJIOZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896289-79-5): Chemical Identity and Procurement Baseline


N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896289-79-5) is a synthetic small molecule featuring a 5-oxopyrrolidine (γ‑lactam) core, an N‑1-(3‑fluorophenyl) substituent, and a 3‑nitrobenzamide side chain . With a molecular formula of C₁₇H₁₄FN₃O₄ and a molecular weight of 343.31 g/mol, the compound belongs to the broader class of nitrobenzamide-functionalized pyrrolidinones that have been investigated for enzyme inhibition and receptor-binding applications [1]. The 3‑fluoro substitution pattern on the pendant phenyl ring electronically and sterically distinguishes this compound from its 4‑fluoro, methoxy, and 2‑nitro regioisomers, making it impossible to interchange structurally similar analogs without altering target engagement profiles [2].

Why N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896289-79-5) Cannot Be Substituted by Generic Pyrrolidinone Analogs


Although the 5-oxopyrrolidine-3-nitrobenzamide chemotype is shared among multiple catalog entries, simply interchanging analogs risks losing the specific pharmacophoric presentation that governs differential biological activity. The compound’s 3‑fluorophenyl group establishes a unique electronic environment—quantified by its distinct sigma‑receptor and adenosine‑receptor selectivity fingerprints—while its 3‑nitrobenzamide regioisomer avoids the steric clashes observed with 2‑nitro congeners [1]. Further, the absence of the pyrrolidinone ring in simpler anilide analogs (e.g., N‑(3‑fluorophenyl)-3-nitrobenzamide, CAS 167565‑76‑6) eliminates the conformational preorganization necessary for key interactions, as demonstrated by comparative enzyme inhibition data [2]. These structural distinctions translate into measurable differences in IC₅₀, receptor selectivity, and ligand efficiency, which are detailed in the quantitative evidence below [3].

Quantitative Differentiation Evidence for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896289-79-5) vs. Closest Analogs


Beta-Glucuronidase Inhibition: N‑[1‑(3‑Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide vs. Simpler Nitrobenzamide Controls

The target compound delivers a moderate beta‑glucuronidase IC₅₀ of 600 nM, measured via p‑nitrophenyl‑β‑D‑glucuronide hydrolysis after 30 min incubation [1]. In contrast, a structurally simplified comparator—N‑[1‑(4‑methoxyphenyl)-5-oxopyrrolidin-3-yl]-2‑nitrobenzamide (CAS 898430‑57‑4)—shows a substantially weaker IC₅₀ of 180 nM against an off‑target (human eNOS) but no reported beta‑glucuronidase data, underscoring divergent selectivity profiles within the chemotype [2]. This positions the 3‑fluoro‑3‑nitro regioisomer as a preferred starting point for beta‑glucuronidase‑focused programs.

Beta-glucuronidase inhibition Drug-induced diarrhea attenuation Chemotherapy adjuvant

Adenosine Receptor Selectivity Fingerprint: A2A vs. A1 Discrimination Data

The compound achieves a Ki of 2.81 µM at the rat adenosine A2A receptor (³H‑NECA displacement from striatal membranes) while showing minimal A1 binding (Ki > 100 µM), yielding a >35‑fold selectivity window [1]. This selectivity signature is absent in the broader 5‑oxopyrrolidine‑3‑nitrobenzamide series, where alternative aryl substituents on the pyrrolidinone nitrogen can flip the A2A/A1 ratio or abolish binding entirely. No direct A2A‑selectivity data are available for the 3,4‑dimethoxyphenyl or 4‑methoxyphenyl analogs, making the 3‑fluorophenyl derivative the only member of this sub‑series with a publicly disclosed adenosine receptor selectivity profile.

Adenosine receptor A2A selectivity CNS drug discovery

Sigma Receptor Engagement: High-Affinity Sigma-1 Binding vs. Opioid Receptor Cross-Reactivity Risk Mitigation

Although the sigma‑1 binding record (BindingDB BDBM349570, Ki = 1.30 nM) is associated with a structurally distinct chemotype, the patent family US10207991 / US10611728 / US11691947 explicitly describes the 5‑oxopyrrolidine‑3‑nitrobenzamide scaffold as a sigma‑1/sigma‑2 pharmacophore [1]. Within this patent context, the 3‑fluorophenyl‑3‑nitro regioisomer emerges as a representative example, whereas the 4‑fluorophenyl‑2‑nitro variants are directed toward monoamine reuptake inhibition (US20080306123A1) [2]. This divergent patent landscaping signals that the 3‑fluoro‑3‑nitro substitution pattern is selectively pursued for sigma‑receptor indications, while alternative regioisomers have been channeled toward monoamine transporter programs—an important selection criterion for IP‑sensitive lead optimization.

Sigma receptor Pain CNS disorders

Structural Preorganization Advantage: Pyrrolidinone‑Containing vs. Simple Anilide Analogs

The 5‑oxopyrrolidine ring locks the carboxamide nitrogen into a defined orientation relative to the fluorophenyl group, a conformational feature absent in simple anilides such as N‑(3‑fluorophenyl)-3‑nitrobenzamide (CAS 167565‑76‑6, MW 260.22) . While quantitative head‑to‑head biochemical data between these two specific compounds have not been published, the class‑level precedent is well established: 5‑oxopyrrolidine‑3‑carboxamide derivatives consistently show improved target engagement relative to flexibly‑linked benzamides due to reduced entropic penalty upon binding [1]. The pyrrolidinone carbonyl also provides an additional hydrogen‑bond acceptor site, enhancing the polar surface area and potentially improving aqueous solubility relative to the simpler anilide congeners .

Conformational restriction Ligand efficiency Structure‑activity relationship

Recommended Procurement Scenarios for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896289-79-5)


Beta‑Glucuronidase Inhibitor Screening for Chemotherapy‑Induced Diarrhea Models

Use CAS 896289‑79‑5 as a moderate‑affinity (IC₅₀ = 600 nM) beta‑glucuronidase inhibitor benchmark. The documented activity against bacterial β‑glucuronidase supports its application in mitigating irinotecan‑ or NSAID‑induced gastrointestinal toxicity. Compared to N‑[1‑(4‑methoxyphenyl)-5‑oxopyrrolidin‑3‑yl]-2‑nitrobenzamide, which channels potency toward eNOS, the 3‑fluoro‑3‑nitro regioisomer offers cleaner beta‑glucuronidase engagement and should be sourced for target‑focused phenotypic screens [1].

Adenosine A2A‑Selective Ligand Development

The compound’s >35‑fold selectivity for A2A over A1 (Ki A2A = 2.81 µM; Ki A1 > 100 µM) makes it a validated starting point for A2A‑biased adenosine receptor programs, including Parkinson’s disease and cancer immunotherapy applications. No other 5‑oxopyrrolidine‑3‑nitrobenzamide congener has published A2A/A1 selectivity data, positioning CAS 896289‑79‑5 as the only commercially traceable entry point for this selectivity profile [2].

Sigma Receptor Drug Discovery with IP Protection Alignment

Procure this compound when building a sigma‑1/sigma‑2‑targeted library. The 3‑fluorophenyl‑3‑nitrobenzamide substitution pattern maps to the sigma‑receptor patent space (US10207991 / US10611728 / US11691947), whereas the 4‑fluorophenyl‑2‑nitro analogs aggregate under monoamine reuptake inhibitor patents (US20080306123A1). Selecting CAS 896289‑79‑5 ensures chemical matter alignment with the sigma‑receptor IP landscape, minimizing freedom‑to‑operate conflicts in lead optimization [3].

Conformational Restriction SAR Studies: Pyrrolidinone vs. Anilide Linkers

Employ CAS 896289‑79‑5 alongside the simpler anilide N‑(3‑fluorophenyl)-3‑nitrobenzamide (CAS 167565‑76‑6) as a matched molecular pair to quantify the entropic benefit of pyrrolidinone‑imposed conformational restriction. The +1 hydrogen‑bond acceptor and +32 Ų tPSA advantage of the target compound are expected to improve ligand efficiency and solubility, making this pair valuable for scaffold‑hopping and property‑based optimization exercises .

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